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molecular formula C11H6Cl4 B8369939 1-Chloromethyl-2,4,7-trichloronaphthalene

1-Chloromethyl-2,4,7-trichloronaphthalene

Cat. No. B8369939
M. Wt: 280.0 g/mol
InChI Key: CUSLVLGZAONEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04654363

Procedure details

(2,4,7-Trichloronaphthalen-1-yl)methanol (1.0 g, 3.8 mmoles) was added portionwise to thionyl chloride (10 ml) with cooling (ice bath). The reaction mixture was stirred at room temperature for 30 minutes and at reflux for 2 hours and then concentrated to dryness in vacuo. The oily residue was taken up in methylene chloride and the solution dried over MgSO4. The solution was filtered and concentrated in vacuo to give 1.0 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[C:3]=1[CH2:14]O.S(Cl)([Cl:18])=O>>[Cl:18][CH2:14][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([Cl:13])[CH:5]=2)[C:10]([Cl:12])=[CH:11][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C2=CC(=CC=C2C(=C1)Cl)Cl)CO
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling (ice bath)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC1=C(C=C(C2=CC=C(C=C12)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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